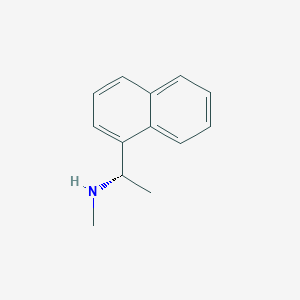

(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-N-methyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYETYHLXPGYQPZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583767 | |

| Record name | (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20218-55-7 | |

| Record name | (αS)-N,α-Dimethyl-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20218-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Chiral Amines in Asymmetric Synthesis and Medicinal Chemistry

Chiral amines are organic compounds containing an amine group attached to a stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers. This chirality is of paramount importance in both asymmetric synthesis and medicinal chemistry.

In asymmetric synthesis, chiral amines are widely employed as catalysts, auxiliaries, and building blocks to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. acs.org This control is crucial as the biological activity of molecules, particularly pharmaceuticals, can be highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. Chiral amines can act as chiral bases in enantioselective deprotonation reactions or serve as valuable resolving agents for racemic mixtures of acidic compounds.

The prevalence of chiral amine motifs in a vast array of natural products, drugs, and biologically active compounds underscores their significance in medicinal chemistry. nsf.govacs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nsf.gov These structures are key pharmacophores in many drugs, influencing their binding affinity to biological targets such as receptors and enzymes. The development of efficient synthetic routes to enantiomerically pure amines is therefore a critical endeavor in the pharmaceutical industry, enabling the production of safer and more effective medicines. nsf.govorgsyn.org

Historical Development and Evolution of Research on S N Methyl 1 1 Naphthyl Ethylamine

The journey of (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine is intertwined with the broader history of chiral amine research. Early explorations into chiral amines often utilized naturally occurring compounds, such as the cinchona alkaloids, which were among the first to be used in asymmetric catalysis. acs.org The development of synthetic chiral amines provided chemists with a more diverse and tunable toolkit for stereoselective transformations.

An early report from 1968 detailed the preparation of the racemic mixture and the (+)-enantiomer of N-methyl-1-(1-naphthyl)ethylamine. rsc.org This foundational work laid the groundwork for future investigations into the properties and applications of its stereoisomers. A significant advancement came with the development of effective resolution methods for the unmethylated precursor, (S)-(-)-1-(1-naphthyl)ethylamine. One notable procedure utilized (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid hydrate (B1144303) as a resolving agent, allowing for the isolation of the (S)-enantiomer with high optical purity. acs.org

The evolution of research on this compound and its precursor has seen its application as a chiral auxiliary in various reactions. For instance, in Staudinger cycloadditions, it has been used to induce the formation of the trans-azetidin-2-one ring, although its effectiveness was found to be influenced by the steric hindrance of the naphthyl group. More recently, its significance has been highlighted in the pharmaceutical industry, particularly as a key intermediate in the synthesis of the calcimimetic agent Cinacalcet, a drug used to treat secondary hyperparathyroidism. acs.orgorgsyn.org This application has spurred further research into efficient and scalable synthetic routes to this chiral amine.

Scope, Objectives, and Academic Relevance of Research on S N Methyl 1 1 Naphthyl Ethylamine

Chemoenzymatic and Biocatalytic Routes for Enantioselective Synthesis of this compound

The direct synthesis of this compound via biocatalysis is not extensively documented; however, chemoenzymatic routes, which combine enzymatic and chemical steps, are highly effective. The primary focus of biocatalysis has been on the production of its crucial precursor, (S)-1-(1-naphthyl)ethylamine, from 1-acetylnaphthalene.

Engineered ω-transaminases have emerged as powerful catalysts for this transformation. These enzymes facilitate the asymmetric amination of a ketone substrate, offering a green and highly selective alternative to traditional chemical methods. In a typical process, an S-selective transaminase enzyme converts 1-acetylnaphthalene into the desired (S)-amine in the presence of an amino donor, such as isopropylamine. google.com A screening of various transaminases can identify the optimal enzyme for this conversion. google.com

Recent progress has highlighted several S-selective transaminase enzymes suitable for producing (S)-1-(1-naphthyl)ethylamine from 1-acetylnaphthalene. google.com These enzymatic processes are conducted under mild conditions of temperature and pH to ensure optimal enzyme activity and stability. google.com

Table 1: S-Selective Transaminases for (S)-1-(1-naphthyl)ethylamine Synthesis

| Enzyme Type | Precursor Substrate | Product | Reference |

|---|---|---|---|

| S-selective transaminase (e.g., ATA-237, ATA-251, ATA-256, ATA-260) | 1-Acetylnaphthalene | (S)-1-(1-naphthyl)ethylamine | google.com |

Beyond isolated enzymes, whole-cell biocatalysis using microorganisms has also been explored. For instance, the yeast strain Candida viswanathii has been shown to enantioselectively reduce 1-acetonaphthone, yielding the corresponding (S)-alcohol with high conversion (>97%) and excellent enantiomeric excess (ee >99%). researchgate.net While this produces an alcohol, the underlying principle of enantioselective ketone reduction demonstrates the potential of microbial systems in generating chiral synthons from naphthyl precursors. researchgate.net Once the chiral primary amine (S)-1-(1-naphthyl)ethylamine is obtained, it can be converted to the target compound via a standard chemical N-methylation step.

Asymmetric Hydrogenation and Reductive Amination Strategies for the Preparation of this compound Precursors

Asymmetric catalysis provides a direct and atom-economical pathway to chiral amines from prochiral precursors like ketones, imines, or enamides. These methods are particularly powerful for synthesizing (S)-1-(1-naphthyl)ethylamine.

Asymmetric Hydrogenation involves the reduction of a C=N or C=O bond using a chiral catalyst, typically based on transition metals like ruthenium, rhodium, or iridium. A highly effective strategy involves the asymmetric hydrogenation of 1-(1-naphthyl)acetophenone oxime. Research has demonstrated that using a specific ruthenium catalyst, chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II), with ammonium (B1175870) formate (B1220265) as the hydrogen source, can produce (S)-(-)-1-(1-naphthyl)ethylamine in high yield and excellent enantioselectivity. google.com

Table 2: Asymmetric Hydrogenation for (S)-1-(1-naphthyl)ethylamine Synthesis

| Precursor | Catalyst | Reducing Agent | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-(1-Naphthyl)acetophenone Oxime | Chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) | Ammonium Formate | Dimethylformamide | 87% | 96% | google.com |

Asymmetric Reductive Amination (ARA) is a one-pot reaction that converts a ketone directly into a chiral amine. scilit.comgoogle.com This process involves the in-situ formation of an imine from the ketone (1-acetonaphthone) and an amine source, followed by its immediate asymmetric reduction. Iridium complexes with chiral phosphoramidite (B1245037) ligands have shown superb reactivity and enantioselectivity for this type of transformation, often achieving ee values up to 99%. scilit.commdpi.com The use of additives can be crucial for the success of this reductive coupling reaction. scilit.com Ruthenium-catalyzed ARA has also been developed as a straightforward route to synthetically useful chiral primary amines. researchgate.net This method represents a highly efficient pathway to the (S)-1-(1-naphthyl)ethylamine precursor.

Chiral Resolution Techniques for Racemic N-Methyl-1-(1-naphthyl)ethylamine

Chiral resolution remains a widely used and practical method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture, in this case, (±)-N-Methyl-1-(1-naphthyl)ethylamine or its precursor (±)-1-(1-naphthyl)ethylamine.

This classic resolution technique relies on reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. wikipedia.orgpbworks.com This solubility difference allows for their separation by fractional crystallization. pbworks.com

Several resolving agents have been successfully employed to resolve racemic 1-(1-naphthyl)ethylamine (B3023371).

D-(-)-Tartaric Acid: This readily available chiral acid has been used to resolve racemic 1-(1-naphthyl)ethylamine. By forming diastereomeric salts in a mixed solvent system of alcohol and water, the R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate salt can be selectively crystallized, allowing for the isolation of the R-(+)-amine with an e.e. value exceeding 95%. google.com A similar principle applies for isolating the (S)-enantiomer using L-(+)-tartaric acid.

(-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid hydrate (B1144303) [(-)-DAG]: This resolving agent has been demonstrated to be highly effective for the resolution of various amines, including α-(1-naphthyl)ethylamine. orgsyn.org The procedure involves the formation of the (-)-amine (-)-DAG salt in acetone, followed by purification through recrystallization from ethanol (B145695) to yield the salt with high diastereomeric purity. orgsyn.org The free (S)-(-)-amine is then liberated from the purified salt by treatment with a base. orgsyn.org

Table 3: Chiral Resolution of Racemic 1-(1-Naphthyl)ethylamine via Diastereomeric Salt Formation

| Resolving Agent | Target Enantiomer Isolated | Solvent System | Key Findings | Reference |

|---|---|---|---|---|

| D-(-)-Tartaric Acid | R-(+)-1-(1-naphthyl)ethylamine | Alcohol/Water | Achieved e.e. > 95%; yield of 30%. | google.com |

| (-)-DAG | (S)-(-)-1-(1-naphthyl)ethylamine | Acetone (formation), Ethanol (recrystallization) | Yields purified diastereomeric salt as white needles. | orgsyn.org |

| N-derivatized dicarboxylic acids (oxalic, malonic, succinic) | (R)- and (S)-1-(1-naphthyl)ethylamine | Not specified | Found to be suitable resolving agents. | nih.gov |

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral environment of the CSP.

Specific methods have been developed for the enantioseparation of 1-(1-naphthyl)ethylamine. An Astec® CHIROBIOTIC® V2 column, which is based on a macrocyclic glycopeptide, has proven effective. sigmaaldrich.com The separation is achieved using a polar mobile phase, demonstrating the capability of this CSP to resolve these chiral amines with high efficiency. sigmaaldrich.com

Table 4: HPLC Enantioseparation of 1-(1-Naphthyl)ethylamine

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® V2, 5 μm, 25 cm × 4.6 mm |

| Mobile Phase | Methanol (B129727) / 20 mM ammonium acetate (B1210297) (90:10) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 230 nm |

Data sourced from Sigma-Aldrich application note. sigmaaldrich.com

Furthermore, (R)- and (S)-1-(1-naphthyl)ethylamine are themselves used as chiral selectors in the preparation of novel CSPs. mdpi.com This underscores their importance in the field of chiral separations, where they are bonded to a support matrix to create a stationary phase capable of resolving other racemic compounds. mdpi.com

Optimization and Process Intensification of Synthetic Pathways for this compound

Improving the efficiency, cost-effectiveness, and scalability of synthetic routes is critical for industrial applications. Several strategies can be applied to optimize the preparation of this compound.

For chiral resolution via diastereomeric salt formation, high-throughput screening is a powerful optimization tool. This involves systematically testing a wide array of chiral resolving agents and solvent systems in parallel to rapidly identify the conditions that provide the best combination of yield, enantiomeric excess, and crystal morphology. unchainedlabs.com

Table of Mentioned Chemical Compounds

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The utility of chiral ligands in coordinating with transition metals to form enantioselective catalysts is a cornerstone of modern asymmetric synthesis. While the parent compound, (S)-(-)-1-(1-naphthyl)ethylamine, is frequently employed as a precursor for Schiff base ligands that coordinate with various metals, the direct use of its N-methylated derivative is less common.

Design and Synthesis of Transition Metal Complexes Incorporating this compound

The synthesis of transition metal complexes featuring this compound as a direct ligand is not widely reported in peer-reviewed literature. Typically, primary amines like (S)-(-)-1-(1-naphthyl)ethylamine are condensed with aldehydes or ketones to form imines (Schiff bases), which then act as ligands. nih.govresearchgate.net This derivatization is a common strategy to create bidentate or polydentate ligands capable of forming stable chelate rings with a metal center, which is often crucial for effective chirality transfer. For instance, Schiff base ligands derived from 1-naphthylamine (B1663977) have been used to synthesize complexes with zirconium (IV) and thorium (IV). ijlera.com Similarly, Schiff bases from (S)-(-)-1-(1-naphthyl)ethylamine and 2-thiophenecarboxaldehyde have been synthesized and their conformational properties suggest suitability as N,S-bidentate ligands. nih.gov

The N-methylation of the amine introduces a tertiary nitrogen, which can still coordinate to a metal center. However, the presence of the methyl group can introduce steric hindrance that may affect the stability and geometry of the resulting complex compared to its primary or secondary amine analogues. While the preparation of the enantiomeric (+)-N-methyl-1-(1-naphthyl)ethylamine has been described, its complexation with transition metals was not the focus of the study. acs.org The synthesis of related N-methylated naphthylmethylamines has been documented, for example in the preparation of the antifungal agent naftifine, but these are not typically employed as ligands in asymmetric catalysis. niscpr.res.in

Enantioselective Transformations Mediated by this compound-Metal Complexes

Consistent with the limited reports on the synthesis of its metal complexes, there is a corresponding lack of data on enantioselective transformations catalyzed by complexes of this compound. The vast body of research in this area focuses on ligands derived from the unmethylated (S)-(-)-1-(1-naphthyl)ethylamine. For example, this primary amine is used to synthesize chiral imidazolin-2-ylidene ligands for organometallic catalysis. chemdad.com

In contrast, the unmethylated amine has been extensively studied as a chiral modifier in heterogeneous catalysis, particularly in the enantioselective hydrogenation of α-keto esters like methyl pyruvate (B1213749) over platinum surfaces. nih.govnsf.gov In these systems, the amine adsorbs onto the metal surface and interacts with the prochiral substrate, creating a chiral environment that directs the hydrogenation to one enantiomer of the product. Mechanistic studies suggest that a 1:1 complex between the chiral modifier and the reactant on the catalyst surface is responsible for the enantioselectivity. nih.gov

Catalyst Tuning and Ligand Modification Strategies for this compound Ligands

Strategies for tuning catalysts and modifying ligands are central to optimizing enantioselective reactions. These modifications typically involve altering the steric and electronic properties of the ligand to improve the yield and enantiomeric excess of the product. For the this compound framework, such modifications could theoretically include:

Substitution on the Naphthyl Ring: Introducing electron-donating or electron-withdrawing groups to the naphthalene (B1677914) backbone to modulate the electronic properties of the ligand and its corresponding metal complex.

Variation of the N-Alkyl Group: Replacing the methyl group with other alkyl groups to systematically vary the steric bulk around the nitrogen atom.

However, the scientific literature does not currently provide specific examples of these strategies being applied to this compound for use in asymmetric catalysis. The focus remains on the modification of ligands derived from its primary amine precursor.

This compound and its Derivatives as Organocatalysts in Enantioselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a prominent class of organocatalysts, often operating through the formation of enamine or iminium ion intermediates.

Direct Organocatalytic Applications of this compound

A search of the available literature does not yield studies where this compound is used as a direct organocatalyst. While the compound possesses the requisite chirality and a basic nitrogen atom, its potential in this capacity appears to be unexplored or at least not published. The field of organocatalysis has seen extensive use of other chiral amines, including derivatives of proline and cinchona alkaloids, but this compound has not been featured in similar applications. nih.gov

Mechanistic Investigations of this compound Organocatalysis

Given the absence of reported applications of this compound as an organocatalyst, there are consequently no mechanistic investigations into its function in this role. Mechanistic studies in organocatalysis often involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling to elucidate the catalytic cycle and the origins of stereoselectivity. nih.gov Such studies have been crucial for the development of more efficient and selective organocatalysts. acs.org

Exploration of S N Methyl 1 1 Naphthyl Ethylamine As a Chiral Auxiliary

Covalent Attachment and Derivatization Strategies for Utilizing (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine as a Chiral Auxiliary

No specific methods for the covalent attachment of this compound to prochiral substrates for the purpose of asymmetric synthesis have been documented. Typically, chiral amine auxiliaries are attached via amide bond formation with carboxylic acids, their acyl chlorides, or anhydrides. However, no examples utilizing the title compound have been found.

Diastereoselective Reactions Guided by the this compound Auxiliary

There is no available data on diastereoselective reactions, such as alkylations, aldol reactions, or conjugate additions, that are guided by the this compound auxiliary. As such, no data tables detailing substrates, reaction conditions, yields, and diastereomeric excesses can be provided.

Cleavage and Recycling Methodologies for the this compound Chiral Auxiliary

Information regarding the cleavage of the this compound auxiliary from a potential product molecule is not present in the literature. General methods for amide bond cleavage, such as acidic or basic hydrolysis or reductive cleavage, exist, but their application to derivatives of this specific auxiliary, and any subsequent recycling protocols, have not been described.

Medicinal Chemistry and Biological Activity Studies of S N Methyl 1 1 Naphthyl Ethylamine and Its Analogues

(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine as a Privileged Core Scaffold for Bioactive Compound Development

This compound is recognized in medicinal chemistry as a valuable chiral building block for the development of new pharmaceutical agents. Its molecular architecture is considered a "privileged scaffold," a concept referring to molecular frameworks that are capable of binding to multiple, distinct biological targets, thus serving as a foundation for designing diverse bioactive compounds. mdpi.comnih.gov The structure of this compound is distinguished by several key features that contribute to its utility. It possesses a rigid, bicyclic naphthalene (B1677914) ring system, which provides a large, hydrophobic surface for van der Waals and pi-stacking interactions with biological targets. This is combined with a flexible N-methyl-ethylamine side chain that contains a critical stereocenter.

The chiral nature of the compound is paramount, allowing for the synthesis of enantiomerically pure drugs. This is crucial in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. The presence of the amine functional group offers a site for straightforward chemical modification, enabling the creation of a library of analogues for biological screening. The combination of a rigid aromatic core and a flexible, chiral side chain creates distinct regions of polarity and hydrophobicity, offering multiple points for molecular recognition and interaction with receptors and enzymes. Consequently, this scaffold is primarily utilized in the synthesis of pharmaceuticals aimed at treating neurological disorders.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that correlates the chemical structure of a compound with its biological activity. collaborativedrug.com For derivatives of this compound, SAR studies aim to identify which structural modifications enhance potency, selectivity, and other desirable pharmacological properties. While specific SAR data for this exact compound series is limited in the provided results, principles can be drawn from studies on structurally related phenethylamines. biomolther.org

Key areas for modification and SAR investigation include:

The Naphthalene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the two aromatic rings can significantly impact binding affinity and selectivity. For instance, in related phenethylamines, the placement of alkyl or halogen groups at the para position of the aromatic ring has been shown to have a positive effect on binding affinity for certain receptors. biomolther.org Conversely, bulky substituents may introduce steric hindrance, potentially decreasing activity.

The Ethylamine (B1201723) Side Chain: Alterations to the side chain, such as changing the N-methyl group to other alkyl groups (ethyl, propyl, etc.) or removing it entirely to yield the primary amine, can influence receptor interaction and metabolic stability. nih.gov The stereochemistry at the alpha-carbon is critical; the (S)-enantiomer typically exhibits a distinct biological profile compared to its (R)-counterpart.

The Amino Group: The basicity of the nitrogen atom is a key determinant of the compound's ionization state at physiological pH, which affects its solubility, membrane permeability, and ability to form ionic bonds with target receptors.

The following interactive table illustrates hypothetical SAR trends for derivatives of this scaffold, based on established medicinal chemistry principles.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Trends for this compound Derivatives

| Modification Site | Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Naphthalene Ring (Position 4) | -Cl, -Br (Halogen) | Potential Increase | Halogens can enhance binding affinity through halogen bonding and by modifying electronic properties. biomolther.org |

| Naphthalene Ring (Position 4) | -OCH₃ (Methoxy) | Variable | An alkoxy group can alter electronic distribution and may introduce steric clashes or new hydrogen bonding opportunities. biomolther.org |

| N-Alkyl Group | -H (Demethylation) | Significant Change | Removal of the methyl group creates a primary amine, altering basicity, steric profile, and hydrogen bonding capacity. |

| N-Alkyl Group | -CH₂CH₃ (N-Ethyl) | Potential Decrease | Increasing the size of the N-alkyl group may introduce steric hindrance at the receptor binding site. nih.gov |

| α-Methyl Group | -CH₂CH₃ (α-Ethyl) | Potential Decrease | Altering the group at the chiral center can disrupt the optimal stereochemical fit with the target. |

Investigations into the Biochemical Pathway Interactions of this compound Analogues

Analogues derived from the this compound scaffold are known to interact with various biochemical pathways, primarily within the central nervous system. Research indicates that these compounds and their derivatives can function as modulators of neurotransmitter systems.

Studies have demonstrated that derivatives can exhibit significant binding affinity for serotonin (B10506) receptors. This interaction suggests that these compounds can influence serotonergic pathways, which are critically involved in the regulation of mood, cognition, and anxiety. By binding to these receptors, the compounds can either mimic the action of the endogenous neurotransmitter serotonin (agonist activity) or block it (antagonist activity), leading to downstream changes in cellular signaling cascades.

Elucidation of Molecular Mechanisms of Action for this compound-based Compounds

The molecular mechanism of action for compounds derived from this compound is centered on their ability to act as ligands for specific biological macromolecules. By binding to receptors or enzymes, they modulate the target's activity and initiate a cascade of biochemical events that produce a physiological response.

For derivatives targeting neurological disorders, a primary mechanism is the direct binding to neurotransmitter receptors. Specifically, a strong affinity for serotonin receptors has been identified, indicating a mechanism that involves the modulation of serotonergic neurotransmission. This interaction can alter the conformation of the receptor, triggering or blocking intracellular signaling pathways.

In addition to receptor modulation, other molecular mechanisms have been identified for structurally related compounds containing the naphthalene moiety. For example, the planar nature of the naphthalene ring system allows some derivatives, like naphthylimides, to act as DNA intercalating agents. nih.gov This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can inhibit DNA replication and transcription, a mechanism often exploited in the development of anticancer agents. Furthermore, molecular docking studies on other heterocyclic scaffolds have suggested that derivatives can bind to the active sites of critical bacterial enzymes, such as DNA gyrase, inhibiting their function and leading to an antibacterial effect. researchgate.net

Table 2: Potential Molecular Mechanisms and Targets for this compound Analogues

| Molecular Target | Proposed Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|

| Serotonin Receptors | Ligand Binding (Agonist/Antagonist) | Neurological Disorders | |

| Various Enzymes | Active Site Inhibition / Allosteric Modulation | Metabolic & Infectious Diseases | |

| DNA | Intercalation between base pairs | Oncology | nih.gov |

| Bacterial DNA Gyrase | Enzyme Inhibition | Infectious Diseases | researchgate.net |

Computational and Advanced Spectroscopic Characterization of S N Methyl 1 1 Naphthyl Ethylamine

Conformational Analysis and Molecular Dynamics Simulations of (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of related molecules. For the parent compound, 1-(1-naphthyl)ethylamine (B3023371), these studies have identified several low-energy conformers. nist.govosu.edu The introduction of a methyl group on the nitrogen atom in this compound adds another layer of steric and electronic influence. This N-methylation can alter the relative energies of the conformers and the barriers to their interconversion. Theoretical calculations indicate that the energy barriers for most rotational processes are relatively low, often under 10 kcal/mol, allowing for rapid conformational changes at room temperature.

This conformational flexibility is a key determinant of its efficacy as a chiral auxiliary or ligand in asymmetric catalysis, as the molecule can adopt a specific conformation to minimize steric hindrance and optimize electronic interactions within the transition state of a reaction. Molecular dynamics (MD) simulations, while not extensively documented specifically for this compound in publicly available literature, are a powerful tool to explore the dynamic behavior of such molecules in solution. These simulations can model the interactions with solvent molecules and predict the time-averaged distribution of conformers, which is crucial for correlating computational models with experimental results from solution-phase spectroscopy.

Table 1: Key Torsional Angles in Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| C2-C1-Cα-N | Rotation of the ethylamine (B1201723) group relative to the naphthalene (B1677914) ring | Major determinant of the overall shape, influenced by steric hindrance between the amine/methyl group and the peri-hydrogen on the naphthalene ring. |

| C1-Cα-N-CH₃ | Rotation around the C-N bond | Influences the orientation of the N-methyl group, affecting the steric environment around the nitrogen atom. |

Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound

While specific theoretical studies on the reaction mechanisms of this compound itself are not widely published, the principles are well-established through studies of its parent amine and other chiral amines used in asymmetric synthesis. acs.org This class of compounds is frequently employed as a chiral auxiliary or as a precursor to chiral ligands for transition-metal-catalyzed reactions.

Theoretical models, particularly DFT calculations, are critical for elucidating the transition states of reactions where these chiral amines or their derivatives play a role. For instance, in asymmetric hydrogenations, the chiral amine can coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. acs.org Computational models of the transition states can reveal the subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, that lead to the observed enantioselectivity.

In the context of its use as a chiral auxiliary, computational studies help to understand and predict diastereoselectivity. By modeling the transition state assemblies of reactions involving the chiral auxiliary, chemists can rationalize why certain products are favored and design more effective auxiliaries. For example, DFT calculations can model the transition state of a Staudinger cycloaddition, explaining how the bulky naphthyl group directs the stereochemical course of the reaction.

Application of Advanced Spectroscopic Techniques for Structural Elucidation of this compound and its Complexes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences.

For the parent amine, (S)-1-(1-naphthyl)ethylamine, studies have shown that the CD spectrum is a composite of the spectra of the different conformers present in solution. nist.govosu.edu Theoretical calculations of the CD spectra for the lowest energy conformers can be compared with the experimental spectrum to gain insight into the conformational population. The electronic transitions of the naphthalene chromophore are perturbed by the chiral center, giving rise to characteristic Cotton effects in the CD spectrum. The N-methylation in this compound is expected to influence the chiroptical properties by altering the conformational equilibrium and the electronic environment of the chromophore.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the naphthalene ring, the methine proton at the chiral center, the ethyl methyl protons, and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons can confirm the 1-substitution pattern. The methine proton signal would be a quartet due to coupling with the adjacent methyl group. The N-methyl group would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the aliphatic carbons would be characteristic of the ethylamine side chain, while the aromatic region would display the signals for the ten carbons of the naphthalene ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.4 - 8.2 | 122 - 135 |

| Methine-H (Cα-H) | 4.0 - 4.5 | 55 - 65 |

| Ethyl-CH₃ | 1.5 - 1.8 | 20 - 25 |

| N-CH₃ | 2.2 - 2.5 | 30 - 35 |

Note: These are estimated chemical shift ranges and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The electron ionization (EI) mass spectrum would exhibit a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 185. A prominent fragment would likely result from the benzylic cleavage of the Cα-C(CH₃) bond, leading to the formation of a stable naphthylmethylium-type cation or the iminium cation [CH(CH₃)NHCH₃]⁺. The base peak in the mass spectrum of the parent amine is often the [M-CH₃]⁺ fragment at m/z 156. nih.gov A similar fragmentation yielding a fragment at m/z 170 would be expected for the N-methylated compound.

Enantiomeric Purity Assessment of this compound via Chiral Chromatography and Other Advanced Analytical Methods

Ensuring the enantiomeric purity of a chiral compound is paramount, especially in pharmaceutical applications. Several advanced analytical methods are employed for this purpose.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess (ee) of chiral amines. researchgate.netchromatographyonline.com These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amines, CSPs based on cyclodextrins or polysaccharide derivatives are often effective. researchgate.net The amine may be analyzed directly or after derivatization with an achiral reagent to improve its chromatographic properties. For example, trifluoroacetylation is a common derivatization for the GC analysis of chiral amines. sigmaaldrich.com

Table 3: Example Chiral GC and HPLC Conditions for Amine Enantioseparation

| Method | Column Type | Mobile/Carrier Phase | Detection |

| Chiral GC | Cyclodextrin-based (e.g., CHIRALDEX™) | Helium | FID |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol with additives (e.g., DEA) | UV |

NMR Spectroscopy with Chiral Solvating Agents (CSAs): An alternative method for determining enantiomeric purity is NMR spectroscopy in the presence of a chiral solvating agent (CSA). acs.orgmdpi.com The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, leading to the splitting of signals for the two enantiomers in the ¹H or ¹³C NMR spectrum. The enantiomeric excess can then be determined by integrating the corresponding signals. For amines, acidic CSAs such as chiral Brønsted acids or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are often effective. acs.org This method is particularly useful for a rapid assessment of enantiopurity without the need for chromatographic separation.

Emerging Applications and Future Research Directions for S N Methyl 1 1 Naphthyl Ethylamine

Supramolecular Chemistry and Host-Guest Interactions Involving (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for exploring the capabilities of this compound. The parent primary amine, 1-(1-naphthyl)ethylamine (B3023371), has already demonstrated significant potential in this area. For instance, researchers have achieved extremely high chiral recognition of 1-(1-naphthyl)ethylamine using supramolecular nanocapsules, with a binding selectivity of up to 41 for the (S)-enantiomer over the (R)-enantiomer in nonpolar media. researchgate.net This high degree of selectivity is attributed to the precise fit and multiple interaction points between the guest amine and the host nanocapsule.

The N-methylated derivative is expected to engage in similar host-guest chemistry. The presence of the methyl group, however, will alter the hydrogen-bonding capacity and introduce additional steric bulk around the nitrogen atom. This modification could lead to different binding affinities and selectivities with various host molecules, such as cyclodextrins, calixarenes, and other custom-designed macrocycles. nih.gov Future research should focus on quantifying these interactions. By comparing the binding constants of the N-methylated amine with those of its primary amine counterpart, a deeper understanding of the role of the N-substituent in molecular recognition can be achieved. Such studies could pave the way for designing highly selective host-guest systems for applications in chiral separations and sensing.

Integration of this compound into Polymer Science and Advanced Materials

The integration of chiral units into polymers and advanced materials is a rapidly growing field, aiming to create materials with unique optical, electronic, and recognition properties. The unmethylated parent compound, 1-naphthylamine (B1663977), can be polymerized to form poly(1-naphthylamine) (PNA), a derivative of polyaniline with versatile electrochromic and optoelectronic properties. researchgate.netwikipedia.org PNA has been explored for applications in supercapacitors and as a photocatalyst. mdpi.com

There are several promising avenues for incorporating this compound into this domain:

Chiral Monomer: It could be used as a chiral comonomer in polymerization reactions. Copolymerizing it with achiral monomers could imbue the resulting polymer with chiroptical properties, such as circular dichroism, which are valuable for creating optically active materials.

Chiral Dopant: The amine could be used as a chiral dopant in conductive polymers. Its presence could induce a helical structure in the polymer chains, leading to materials with circularly polarized luminescence or other unique chiroptical responses.

Advanced Materials: The parent amine, 1-(1-naphthyl)ethylamine (NEA), has been successfully used as a chiral spacer in the formation of 2D chiral perovskites, a class of advanced materials with applications in optoelectronics. researchgate.net The structural isomer of the spacer was found to alter the strength of hydrogen bonding within the material. It is conceivable that this compound could also function as a chiral spacer, with the N-methyl group influencing the interlayer spacing and electronic properties of the resulting perovskite, potentially tuning the material for specific applications.

Research in this area would involve synthesizing these new materials and characterizing their structural and functional properties, including their thermal stability, conductivity, and chiroptical responses. researchgate.net

Development of Novel Derivatization Strategies for Enhancing the Utility of this compound

Derivatization is a key strategy for enhancing the analytical detection and utility of molecules. For chiral amines, derivatization with a chiral agent creates diastereomers that can be separated and quantified using standard, non-chiral chromatography techniques. nih.gov While many established methods target primary amines, several are applicable to secondary amines like this compound.

The synthesis of the target compound itself can be seen as a derivatization of its primary amine precursor. acs.org Further derivatization can be explored to create novel molecules with enhanced properties. Reagents that react with secondary amines, such as isothiocyanates and acid chlorides, can be employed. nih.gov For example, Edman-type chiral derivatizing agents are known to react with secondary amines to form fluorescent thiourea (B124793) derivatives, which are useful for chiral metabolomics. nih.gov Another approach involves using axially chiral agents, such as trifluoromethylbenzimidazolylbenzoic acid (TBBA), which have shown excellent results in creating resolvable diastereomers with chiral amines for NMR analysis. acs.org

Interactive Table: Chiral Derivatizing Agents for Amines

| Reagent Class | Specific Example | Target Amine | Notes | Reference |

| Isothiocyanates | DBD-PyNCS | Primary & Secondary | Forms fluorescent thiourea derivatives. | nih.gov |

| Chloroformates | (+)-FLEC | Primary & Secondary | Reacts with amines to form carbamates; often used in two-step labeling with primary amine reagents. | nih.gov |

| Anhydrides | (S,S)-N-trifluoroacetylproline anhydride | Primary & Secondary | Reaction can be stereoselective and must be used with care to avoid racemization. | nih.gov |

| Aldehydes/Thiols | o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | Primary Only | A common method that is not suitable for secondary amines like the title compound. | nih.govresearchgate.net |

| Axially Chiral Acids | (P/M)-TBBA | Primary | Forms amides with high differentiation in NMR chemical shifts. Adaptable for secondary amines. | acs.org |

Future work should focus on optimizing these derivatization reactions for this compound and developing new, tailored derivatizing agents that can amplify its chiral properties for specific analytical or catalytic applications.

Potential in Chiral Sensor and Recognition Systems Utilizing this compound

The development of systems that can recognize and signal the presence of specific enantiomers is crucial in pharmacology and materials science. mdpi.comnih.gov The parent amine, (S)-(-)-1-(1-naphthyl)ethylamine, has been extensively studied as a "chiral modifier" in heterogeneous catalysis, where it adsorbs onto a metal surface (like platinum) and creates a chiral environment that favors the formation of one enantiomer in a chemical reaction. researchgate.netnsf.gov This ability to create a chiral surface environment is directly applicable to the design of chiral sensors.

A sensor based on this compound could operate on a similar principle. When immobilized on a sensor surface (e.g., a quartz crystal microbalance or an electrode), it could selectively bind one enantiomer of a target analyte over the other. mdpi.com This selective binding event would generate a measurable signal. The N-methyl group would play a critical role in defining the nature of the interaction, potentially altering the sensitivity and selectivity compared to its primary amine analogue. Research has shown that even subtle changes to the modifier's structure can influence the binding interactions. researchgate.net

Future research directions include:

Fabricating Sensor Surfaces: Developing methods to immobilize this compound onto various sensor platforms.

Screening Analytes: Testing the response of these functionalized sensors to a wide range of chiral analytes, such as amino acids and pharmaceutical compounds.

Mechanistic Studies: Using spectroscopic and computational methods to understand the specific interactions responsible for chiral recognition at the molecular level.

Green Chemistry Principles Applied to the Synthesis and Applications of this compound

Applying green chemistry principles to the synthesis of valuable chemicals is essential for sustainable industrial development. rsc.org Traditional methods for amine synthesis often involve harsh reagents and produce significant waste. chemrxiv.org Modern approaches focus on atom economy, catalysis, and the use of renewable resources.

The synthesis of this compound can be envisioned through a two-step green process:

Green Synthesis of the Precursor: The precursor, (S)-(-)-1-(1-naphthyl)ethylamine, can be synthesized using green methods. Asymmetric hydrogenation of the corresponding imine or reductive amination of the ketone are highly atom-economical catalytic routes. acs.org Biocatalysis, using enzymes like transaminases, offers another powerful green pathway, operating under mild, aqueous conditions with high stereoselectivity. nih.govgoogle.com A patented method describes the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime to produce the chiral amine with high yield and purity under mild, environmentally friendly conditions. google.com

Green N-Methylation: The subsequent N-methylation step can also be performed using green reagents. Traditional methylating agents like methyl iodide are toxic. Modern, greener alternatives include methanol (B129727) or even carbon dioxide, which act as C1 sources in catalytic reactions. rsc.orgacs.orgacs.orgorganic-chemistry.org For instance, photocatalytic methods using methanol over a Pd/TiO2 catalyst can achieve N-methylation under mild conditions, producing only water as a byproduct. acs.org

Interactive Table: Green Synthesis Strategies for Chiral Amines

| Strategy | Reaction Type | Key Features | Relevance to Target Compound | Reference |

| Asymmetric Catalysis | Asymmetric Hydrogenation | High atom economy, low waste, transition-metal catalysts (Ir, Ru, Pd). | Direct, efficient route to the chiral amine precursor. | acs.org |

| Biocatalysis | Enzymatic Transamination | High stereoselectivity, mild aqueous conditions, renewable enzymes. | Synthesis of the precursor (S)-1-(1-naphthyl)ethylamine from 1-acetylnaphthalene. | nih.govgoogle.com |

| Catalytic N-Methylation | Photocatalysis with Methanol | Uses methanol as a green C1 source, mild room temperature conditions, water as byproduct. | Green method for converting the primary amine precursor to the final N-methylated product. | acs.orgorganic-chemistry.org |

| Catalytic N-Methylation | Catalysis with CO2/Hydrosilanes | Utilizes CO2 as a renewable C1 feedstock. | A sustainable route for the N-methylation step. | rsc.org |

Future research should focus on integrating these steps into a seamless, sustainable process for the production of this compound, optimizing catalysts and reaction conditions to maximize yield and minimize environmental impact.

Q & A

Basic: What are the established synthetic routes for producing enantiomerically pure (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine, and how is enantiomeric purity validated?

Methodological Answer:

The synthesis of this compound is typically achieved via biocatalytic asymmetric synthesis using engineered ω-transaminases. For example, ω-transaminase from Arthrobacter sp. was optimized through random mutagenesis and semi-rational design to enhance catalytic efficiency for reducing 1-acetonaphthone to the (R)-enantiomer, while kinetic resolution or dynamic kinetic resolution (DKR) can isolate the (S)-enantiomer . Enantiomeric purity is validated using gas chromatography (GC) with chiral columns, achieving ≥98.0% enantiomeric excess (ee) as per technical specifications . Titration methods (e.g., non-aqueous titration) and optical rotation measurements (specific rotation: -80.5° for the (S)-enantiomer) further confirm purity .

Basic: How does the structural configuration of this compound influence its role as a chiral auxiliary in organic synthesis?

Methodological Answer:

The naphthyl group and methylamine moiety create a sterically hindered environment, enabling diastereoselective control in reactions. For instance, in Staudinger cycloadditions , this compound acts as a chiral auxiliary to induce trans-β-lactam formation. However, its effectiveness varies: 1-(1-naphthyl)ethylamine derivatives show lower selectivity compared to 1-(2-naphthyl)ethylamine or 1-phenylethylamine due to steric clashes during imine formation . X-ray crystallography and DFT calculations are used to analyze transition-state geometries and optimize auxiliary design .

Advanced: What computational strategies are employed to predict and optimize the intermolecular interactions of this compound in crystal engineering?

Methodological Answer:

Density functional theory (DFT) and materials informatics are critical for analyzing intermolecular interactions in crystals. For example, the crystal structure of (S)-N-3,5-di-tert-butylsalicylidene-1-(1-naphthyl)ethylamine was studied to understand phase transitions. Computational models evaluate hydrogen bonding, π-π stacking, and van der Waals forces between naphthyl groups and adjacent molecules. These insights guide the design of molecular actuators by tuning substituents (e.g., tert-butyl groups) to stabilize specific polymorphs .

Advanced: How does surface adsorption of this compound on platinum influence its use in chiral catalysis?

Methodological Answer:

Adsorption on platinum single-crystal surfaces (e.g., Pt(111)) creates chiral environments for asymmetric hydrogenation. The naphthyl group anchors the molecule via π-metal interactions, while the methylamine moiety directs reactant orientation. Studies using low-energy electron diffraction (LEED) and scanning tunneling microscopy (STM) reveal that the (S)-enantiomer forms ordered adlayers with distinct packing geometries compared to the (R)-enantiomer, affecting catalytic activity . Surface coverage and solvent effects (e.g., aqueous vs. organic media) are optimized via electrochemical impedance spectroscopy .

Advanced: How do contradictory results in diastereoselectivity arise when using this compound in β-lactam synthesis, and how are these resolved?

Methodological Answer:

Contradictions in diastereoselectivity (e.g., low selectivity in Staudinger reactions) stem from steric mismatches between the naphthyl group and ketene intermediates. For example, 1-(1-naphthyl)ethylamine exhibits poor selectivity (dr 1:1 to 2:1) compared to 1-(2-naphthyl)ethylamine (dr up to 4:1). Resolution involves computational transition-state modeling to identify steric clashes and modifying the auxiliary’s substituents (e.g., adding electron-withdrawing groups) to stabilize favorable conformations. Experimental validation via NMR kinetics and HPLC monitoring of reaction pathways is critical .

Basic: What analytical techniques are essential for characterizing this compound in complex reaction mixtures?

Methodological Answer:

Key techniques include:

- Chiral GC/MS : Separates enantiomers and quantifies ee using columns like Chirasil-Dex .

- HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for resolving diastereomers .

- NMR spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., naphthyl proton shifts at δ 7.2–8.3 ppm), while NOESY confirms spatial arrangements .

- Polarimetry : Measures specific rotation ([α]ᴅ²⁵ = -80.5° for (S)-enantiomer) to assess optical purity .

Advanced: How are protein engineering strategies applied to improve ω-transaminase efficiency for this compound synthesis?

Methodological Answer:

Combinatorial mutagenesis (e.g., error-prone PCR) and semi-rational design (targeting substrate-binding pockets) enhance ω-transaminase activity. For example, mutations at residues W58 and F86 in Arthrobacter sp. ω-transaminase improved substrate affinity (Km reduced by 40%) and turnover number (kcat increased 2.5-fold). High-throughput screening with UV/Vis assays (monitoring NADH depletion at 340 nm) identifies active variants. Molecular dynamics simulations guide further optimization of enzyme flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.